molecular formula C65H99N13O19 B12386726 Paenilagicin

Paenilagicin

Cat. No.: B12386726
M. Wt: 1366.6 g/mol
InChI Key: IPRMOMPOTBXTPH-ICSYTXQHSA-N
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Description

Paenilagicin is a recently discovered antibiotic that belongs to a family of antibiotics known for their ability to evade resistance by binding to polyprenyl phosphates. This compound has shown promising activity against multidrug-resistant Gram-positive pathogens, making it a significant candidate in the fight against antibiotic-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paenilagicin is synthesized using a bioinformatics approach where biosynthetic gene cluster products are predicted and their structures are produced by total chemical synthesis.

Industrial Production Methods: The industrial production of this compound involves the synthesis of its structure through chemical synthesis, followed by bioactivity screening to ensure its efficacy against targeted pathogens. The process is designed to be scalable, allowing for the mass production of the compound for clinical and research purposes .

Chemical Reactions Analysis

Types of Reactions: Paenilagicin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Paenilagicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of antibiotics.

    Biology: Investigated for its role in inhibiting the growth of multidrug-resistant Gram-positive pathogens.

    Medicine: Explored as a potential therapeutic agent for treating antibiotic-resistant infections.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Paenilagicin exerts its effects by binding to polyprenyl phosphates, specifically undecaprenyl phosphate and undecaprenyl pyrophosphate. These polyprenyl phosphates are essential chaperones involved in moving glycopeptide subunits to the outside of the cell, where they are polymerized to build the cell wall. By binding to these molecular targets, this compound disrupts the cell wall biosynthesis, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to evade antibiotic resistance by binding to two distinct molecular targets, undecaprenyl phosphate and undecaprenyl pyrophosphate. This dual binding mechanism makes it a promising candidate for clinical development, as it reduces the likelihood of resistance development compared to other antibiotics .

Properties

Molecular Formula

C65H99N13O19

Molecular Weight

1366.6 g/mol

IUPAC Name

2-[(3S,6S,9S,12S,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-6-(3-aminopropyl)-9-[(2S)-butan-2-yl]-30-(2-hydroxyethyl)-3,12-bis[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid

InChI

InChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1

InChI Key

IPRMOMPOTBXTPH-ICSYTXQHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)[C@@H](C)CC)CCCN)CC3=CC=C(C=C3)O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C

Origin of Product

United States

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